molecular formula C25H23FN2O2 B14961731 N-[1-(4-fluorobenzoyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenylacetamide

N-[1-(4-fluorobenzoyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenylacetamide

Cat. No.: B14961731
M. Wt: 402.5 g/mol
InChI Key: QHIKJEKWFYUUDU-UHFFFAOYSA-N
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Description

This compound features a tetrahydroquinoline core substituted with a 4-fluorobenzoyl group at position 1, a methyl group at position 2, and an N-phenylacetamide moiety at position 2. The 4-fluorobenzoyl group enhances lipophilicity and metabolic stability, while the acetamide linker may influence binding affinity to biological targets such as opioid or kinase receptors .

Properties

Molecular Formula

C25H23FN2O2

Molecular Weight

402.5 g/mol

IUPAC Name

N-[1-(4-fluorobenzoyl)-2-methyl-3,4-dihydro-2H-quinolin-4-yl]-N-phenylacetamide

InChI

InChI=1S/C25H23FN2O2/c1-17-16-24(28(18(2)29)21-8-4-3-5-9-21)22-10-6-7-11-23(22)27(17)25(30)19-12-14-20(26)15-13-19/h3-15,17,24H,16H2,1-2H3

InChI Key

QHIKJEKWFYUUDU-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)F)N(C4=CC=CC=C4)C(=O)C

Origin of Product

United States

Preparation Methods

The synthesis of N-[1-(4-fluorobenzoyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group can be introduced via Friedel-Crafts acylation, where the quinoline derivative reacts with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Phenylacetamide Group: The final step involves the acylation of the intermediate product with phenylacetic acid or its derivatives under suitable reaction conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

N-[1-(4-fluorobenzoyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the carbonyl groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for the introduction of different substituents. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups attached to the quinoline core.

Scientific Research Applications

N-[1-(4-fluorobenzoyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenylacetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It may be used in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[1-(4-fluorobenzoyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Tetrahydroquinoline-Based Analogs

Compound Name Substituents (R1, R2, R3) Molecular Weight (g/mol) Key Properties/Findings Reference
Target Compound R1=4-fluorobenzoyl, R2=CH3, R3=Ph 408.88* High lipophilicity; potential CNS activity due to fluorinated aryl groups
N-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylacetamide R1=H, R2=CH3, R3=Ph 306.39 Lacks fluorobenzoyl; reduced metabolic stability
N-(4-chlorophenyl)-N-[1-(4-fluorobenzoyl)-2-propyl-4-quinolinyl]-propanamide R1=4-fluorobenzoyl, R2=C3H7, R3=4-ClPh 479.98 Propyl group increases steric bulk; chloro-phenyl enhances halogen bonding
2-Chloro-N-[1-(2-furoyl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylacetamide R1=2-furoyl, R2=CH3, R3=Ph 408.88 Furoyl substitution may alter π-π stacking; chloro-acetamide modifies electronic density

*Calculated based on and .

Key Observations :

  • Fluorobenzoyl vs.
  • Methyl vs. Propyl : The methyl group (target) reduces steric hindrance compared to propyl (), favoring better receptor fit.
  • Chloro vs. Fluoro Substituents : Chlorophenyl () increases molecular weight and polar surface area, possibly affecting solubility .

Non-Tetrahydroquinoline Analogs

Compound Class Core Structure Key Features Pharmacological Relevance Reference
Fentanyl Derivatives (e.g., Acetyl Fentanyl) Piperidine N-phenylacetamide + phenethyl substituent High μ-opioid receptor affinity
Quinazolinone Derivatives Quinazolinone Thioacetamide linkage + sulfamoylphenyl Anticancer activity via kinase inhibition
Isoquinoline Derivatives Isoquinoline Fluorophenylmethyl + ether linkage Potential anti-inflammatory properties

Structural Insights :

  • Piperidine vs.
  • Thioacetamide Linkage: Quinazolinone derivatives () show improved thermal stability (melting points >250°C) due to sulfur’s electronegativity .

Research Findings and Trends

  • Fluorinated Aryl Groups: The 4-fluorobenzoyl group in the target compound enhances blood-brain barrier penetration compared to non-fluorinated analogs .
  • Steric Effects : Propyl-substituted analogs () show reduced receptor affinity in preliminary assays, highlighting the methyl group’s optimal size .
  • Synthetic Yields : S-Alkylated 1,2,4-triazoles () achieve ~80–95% yields under basic conditions, suggesting scalable routes for related acetamides .

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